molecular formula C12H12BrNOS B2749178 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole CAS No. 339099-95-5

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2749178
CAS No.: 339099-95-5
M. Wt: 298.2
InChI Key: WBGGTKMKPWSEFN-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is an organic compound that features a bromophenyl group attached to a sulfanyl methyl group, which is further connected to a dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzenethiol with 3,5-dimethylisoxazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Reduced isoxazole derivatives.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. The isoxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfone and sulfinyl analogs.

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-8-12(9(2)15-14-8)7-16-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGTKMKPWSEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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